N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-2-phenylacetamide
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Overview
Description
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a phenylacetamide moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction under microwave irradiation.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated reagent.
Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized by reacting phenylacetic acid with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-PHENYLACETAMIDE is unique due to its specific structural features, including the presence of a fluorophenyl group and a pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H16FN3O/c19-16-8-6-15(7-9-16)13-22-11-10-17(21-22)20-18(23)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23) |
InChI Key |
RDXBUDGDMXYKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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